5-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
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Overview
Description
5-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a useful research compound. Its molecular formula is C20H16N4O2S2 and its molecular weight is 408.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
The synthesis of thioxopyrimidine and its derivatives, including those related to the benzo[d]thiazolylthio acetyl moiety, primarily involves condensation and cyclization reactions. These processes often yield compounds with potential biological activities, as demonstrated in the synthesis of various thioxopyrimidine and thiazolopyrimidine derivatives through reactions with iodomethane, acetylation, and cyclization with bromo compounds (Aslanoğlu et al., 2007). Furthermore, the adaptation of microwave-assisted synthesis techniques has been employed to expedite the formation of complex heterocyclic structures involving pyrimidine moieties, showcasing the evolving methodologies in chemical synthesis (Deohate & Palaspagar, 2020).
Biological Activities
The synthesized compounds exhibit a wide range of biological activities, including antibacterial, antifungal, antitrichinnellosis, and antiprotozoal effects. For instance, novel benzothiazole pyrimidine derivatives have shown significant in vitro antibacterial and antifungal activities against various pathogens (Maddila et al., 2016). Additionally, certain derivatives have demonstrated potent antitrichinellosis and antiprotozoal effects, highlighting their potential as therapeutic agents against parasitic infections (Mavrova et al., 2010).
Mechanism of Action
Target of Action
The primary target of the compound 2-(2-(benzo[d]thiazol-2-ylthio)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is the Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery .
Mode of Action
The compound interacts with its target, PTP1B, by inhibiting its activity . This inhibition is achieved through the compound’s binding to the active site of PTP1B . The compound 2-(2-(benzo[d]thiazol-2-ylthio)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has shown good PTP1B inhibitory activity with an IC50 value of 11.17 μM .
Biochemical Pathways
The inhibition of PTP1B by the compound affects the insulin and leptin signaling pathways . These pathways play crucial roles in glucose homeostasis and energy balance, respectively . By inhibiting PTP1B, the compound enhances insulin and leptin signaling, which can be beneficial in the treatment of Type II diabetes .
Pharmacokinetics
The compound has shown good anti-hyperglycemic efficacy in streptozotocin-induced diabetic wistar rats , suggesting that it has favorable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of the compound’s action include enhanced insulin and leptin signaling due to the inhibition of PTP1B . This results in improved glucose homeostasis and energy balance, which can help in the management of Type II diabetes .
Biochemical Analysis
Biochemical Properties
This compound has been found to interact with various enzymes and proteins, playing a role in several biochemical reactions . For instance, it has been identified as a potent inhibitor of the quorum sensing system in Pseudomonas aeruginosa . This interaction disrupts bacterial cell-cell communication, potentially reducing biofilm formation and virulence production .
Cellular Effects
The compound exerts significant effects on cellular processes. It has been shown to inhibit the growth of Pseudomonas aeruginosa, a Gram-negative bacterium, without being antibiotic . This suggests that it could influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, the compound binds to the active site of the LasR system in Pseudomonas aeruginosa, a key player in quorum sensing . This binding interaction inhibits the function of the LasR system, leading to a disruption in quorum sensing and a decrease in biofilm formation .
Metabolic Pathways
The compound’s involvement in metabolic pathways is primarily through its interaction with the LasR system in Pseudomonas aeruginosa . This interaction disrupts quorum sensing, a key process in bacterial metabolism .
Transport and Distribution
Its ability to penetrate bacterial cells and inhibit the LasR system suggests it may be efficiently transported into cells .
Subcellular Localization
Given its interaction with the LasR system, it is likely to be found in regions of the cell where this system is localized .
Properties
IUPAC Name |
5-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S2/c25-18(12-27-20-22-15-5-1-2-6-16(15)28-20)23-10-8-14-13(11-23)19(26)24-9-4-3-7-17(24)21-14/h1-7,9H,8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBZBJCVTXIZOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)CSC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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